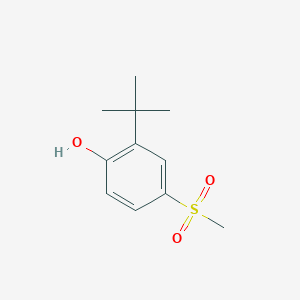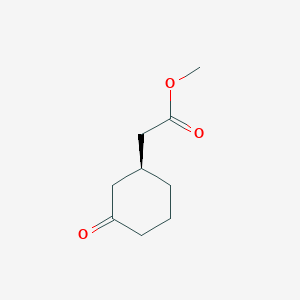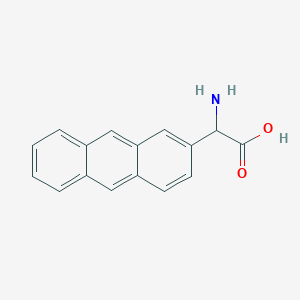![molecular formula C10H9F4NO B15237552 (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The key step involves a condensation reaction between the aldehyde and the amine under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and increased efficiency. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
Trifluoromethylstyrene derivatives: Compounds with similar fluorinated groups used in various applications.
Trifluoromethyl-1,2,4-triazoles: Compounds with trifluoromethyl groups that exhibit similar chemical properties.
Uniqueness: The uniqueness of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine lies in its specific combination of fluoro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced reactivity, and improved bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C10H9F4NO |
|---|---|
Poids moléculaire |
235.18 g/mol |
Nom IUPAC |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m0/s1 |
Clé InChI |
HBALIGWTTOQVKU-QMMMGPOBSA-N |
SMILES isomérique |
C=C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237483.png)







![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)



